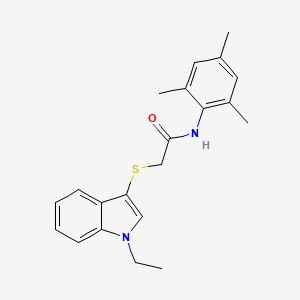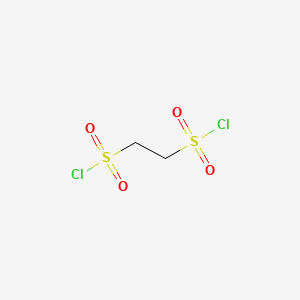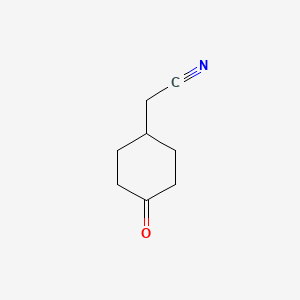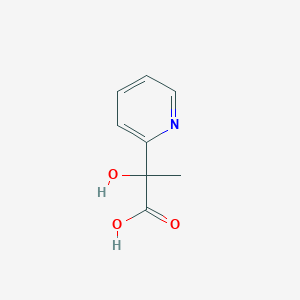![molecular formula C21H22N2O4S2 B2624299 N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 397290-18-5](/img/structure/B2624299.png)
N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that features a benzo[b]thiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide typically involves multi-step organic reactions. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide, which is applicable to a wide range of substrates with diverse electronic and steric properties . The reaction conditions often include the use of acid additives and their conjugate bases to ensure catalyst turnover.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as solution-shearing (SS) method are employed to form thin films of the compounds due to its merit with regard to molecular packing and thin film crystallinity .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core structure and exhibit similar chemical properties.
Morpholino sulfonyl derivatives: These compounds contain the morpholino sulfonyl group and are used in similar applications.
Uniqueness
N-(benzo[b]thiophen-5-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-14-12-23(13-15(2)27-14)29(25,26)19-6-3-16(4-7-19)21(24)22-18-5-8-20-17(11-18)9-10-28-20/h3-11,14-15H,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGIXEGBGZJLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-cyano-acetamide](/img/structure/B2624219.png)
![4-[2-(2-Chloro-4-fluorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2624220.png)



![(3Z)-1-[(3-fluorophenyl)methyl]-3-({[(3-methoxyphenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2624229.png)
![N-(4-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624231.png)
![4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-2-(2-METHYLPHENYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2624232.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2624234.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2624237.png)
![1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2624238.png)
